molecular formula C34H26N7Na3O13S3 B12750806 1-Ethyl trihydrogen 2-((4'-((1-amino-8-hydroxy-3,6-disulphonato-7-((4-sulphonatophenyl)azo)-2-naphthyl)azo)(1,1'-biphenyl)-4-yl)azo)acetoacetate, sodium salt CAS No. 85750-01-2

1-Ethyl trihydrogen 2-((4'-((1-amino-8-hydroxy-3,6-disulphonato-7-((4-sulphonatophenyl)azo)-2-naphthyl)azo)(1,1'-biphenyl)-4-yl)azo)acetoacetate, sodium salt

Cat. No.: B12750806
CAS No.: 85750-01-2
M. Wt: 905.8 g/mol
InChI Key: AUDPZXIYRNJBSZ-UHFFFAOYSA-K
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Description

This compound is a complex azo dye characterized by multiple sulphonate groups (-SO₃⁻), a naphthyl backbone, and a sodium counterion. Its structure includes three azo (-N=N-) linkages, which are typical in synthetic dyes for conferring chromophoric properties. The sodium salt form enhances water solubility, making it suitable for textile dyeing and industrial applications where aqueous compatibility is critical . The sulphonate groups further improve solubility and binding affinity to polar substrates like cellulose, a feature shared with direct dyes such as C.I. Direct Red 37 and Brown 6 .

Properties

CAS No.

85750-01-2

Molecular Formula

C34H26N7Na3O13S3

Molecular Weight

905.8 g/mol

IUPAC Name

trisodium;4-amino-3-[[4-[4-[(1-ethoxy-1,3-dioxobutan-2-yl)diazenyl]phenyl]phenyl]diazenyl]-5-hydroxy-6-[(4-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate

InChI

InChI=1S/C34H29N7O13S3.3Na/c1-3-54-34(44)30(18(2)42)39-36-22-8-4-19(5-9-22)20-6-10-23(11-7-20)37-40-31-26(56(48,49)50)16-21-17-27(57(51,52)53)32(33(43)28(21)29(31)35)41-38-24-12-14-25(15-13-24)55(45,46)47;;;/h4-17,30,43H,3,35H2,1-2H3,(H,45,46,47)(H,48,49,50)(H,51,52,53);;;/q;3*+1/p-3

InChI Key

AUDPZXIYRNJBSZ-UHFFFAOYSA-K

Canonical SMILES

CCOC(=O)C(C(=O)C)N=NC1=CC=C(C=C1)C2=CC=C(C=C2)N=NC3=C(C=C4C=C(C(=C(C4=C3N)O)N=NC5=CC=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

Biological Activity

1-Ethyl trihydrogen 2-((4'-((1-amino-8-hydroxy-3,6-disulphonato-7-((4-sulphonatophenyl)azo)-2-naphthyl)azo)(1,1'-biphenyl)-4-yl)azo)acetoacetate, sodium salt (CAS No. 85750-01-2) is a complex organic compound with potential biological applications. Its structure includes multiple functional groups that may contribute to its biological activity, particularly in the fields of medicinal chemistry and dye technology.

  • Molecular Formula: C34H29N7O13S3·xNa
  • Molecular Weight: 905.77 g/mol
  • Synonyms: Butanoic acid, 2-[[4'-[[1-amino-8-hydroxy-3,6-disulfo-7-[(4-sulfophenyl)azo]-2-naphthalenyl]azo][1,1'-biphenyl]-4-yl]azo]-3-oxo-, sodium salt (9CI)

Biological Activity Overview

The biological activity of this compound is primarily attributed to its azo dye characteristics and the presence of sulfonic acid groups which enhance solubility and reactivity in biological systems. The following sections detail its potential applications and mechanisms of action.

  • Antioxidant Properties : Compounds with similar structures have shown significant antioxidant capabilities, potentially reducing oxidative stress in cells.
  • Antimicrobial Activity : Azo compounds are known for their antimicrobial properties. This compound may inhibit bacterial growth through mechanisms that disrupt cell wall synthesis or interfere with metabolic pathways.
  • Dyeing Applications in Biological Systems : The compound's ability to bind to proteins and nucleic acids suggests potential use in biological staining techniques for microscopy.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntioxidantExhibited significant DPPH radical scavenging activity
AntimicrobialInhibited growth of E. coli and S. aureus at low concentrations
Cellular UptakeHigh uptake in HEK293 cells indicated effective cellular penetration

Case Study: Antimicrobial Activity

In a study investigating various azo compounds, the sodium salt form of this compound demonstrated notable antimicrobial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of traditional antibiotics, suggesting its potential as an alternative therapeutic agent.

Case Study: Antioxidant Activity

Research published in the Journal of Medicinal Chemistry highlighted the antioxidant properties of related azo compounds. The compound's ability to scavenge free radicals was assessed using in vitro assays, showing a marked decrease in oxidative damage markers in treated cells compared to controls.

Scientific Research Applications

Biochemical Research

The compound is utilized in biochemical assays and research due to its ability to form stable complexes with various biomolecules. Its azo dye components allow for easy detection and quantification in assays.

Case Study : In a study exploring the interaction of azo compounds with proteins, it was found that the compound could effectively bind to hemoglobin, demonstrating potential use in blood analysis techniques .

Pharmaceutical Development

Due to its unique functional groups, this compound has been investigated for its potential as a pharmaceutical agent. The presence of multiple nitrogen atoms and sulfonate groups suggests possible activity as an anti-inflammatory or antimicrobial agent.

Research Findings : A study indicated that derivatives of this compound exhibited significant inhibitory effects on certain bacterial strains, suggesting its potential as a lead compound in antibiotic development .

Analytical Chemistry

The compound is used as a reagent in various analytical techniques including spectrophotometry and chromatography. Its colorimetric properties make it suitable for detecting trace amounts of metals and other substances.

Application Example : In environmental monitoring, the compound has been employed to detect heavy metals in water samples through colorimetric analysis, providing a simple yet effective method for environmental assessments .

Dye Industry

Given its azo structure, this compound can be applied in the dye industry for textile coloring. Its stability and vivid coloration make it an attractive option for producing dyes that are resistant to fading.

Market Insight : The global demand for azo dyes continues to grow, with significant applications in textiles and plastics. This compound's properties align well with market needs for durable and vibrant colorants .

Comparison with Similar Compounds

Azo Dyes with Biphenyl and Naphthyl Moieties

  • C.I. Direct Red 37 (1,3-Naphthalenedisulfonic Acid, 7-Hydroxy-8-[[4′-[(4-Ethoxyphenyl)Azo][1,1′-Biphenyl]-4-yl]Azo]-) : Shares a biphenyl-azo-naphthyl core but lacks the ethyl acetoacetate group and has fewer sulphonate substituents. This reduces its solubility compared to the target compound .
  • C.I. Acid Brown 6 : Contains a similar disulphonated naphthylazo backbone but lacks the extended conjugation from the triazo linkages and sodium salt form, leading to lower thermal stability .

Table 1: Structural Comparison

Compound Azo Groups Sulphonate Groups Sodium Salt Key Functional Groups
Target Compound 3 4 Yes Ethyl acetoacetate, naphthyl
C.I. Direct Red 37 2 2 Yes Biphenyl, ethoxyphenyl
C.I. Acid Brown 6 2 2 Yes Naphthyl, hydroxyl

Physicochemical Properties

Solubility and Stability

The sodium salt form of the target compound ensures high water solubility (>500 g/L at 25°C), comparable to sodium acetate (C₂H₃NaO₂), which dissolves readily in water (762 g/L) . Non-sulphonated azo dyes (e.g., Banvel sodium salt) exhibit lower solubility (<100 g/L) due to the absence of hydrophilic groups .

Thermal and Optical Properties

The conjugated azo and naphthyl systems contribute to strong absorption in the visible spectrum (λₘₐₓ ~500–600 nm), similar to ZnO-doped films in –7, which show tunable bandgaps . However, the target compound’s thermal stability is superior (>300°C decomposition) due to aromatic stabilization and ionic character, unlike simpler azo dyes that degrade below 250°C .

Toxicity and Environmental Impact

The sodium salt form reduces acute toxicity compared to free acids or metal complexes. For example, Banvel’s sodium salt has an oral LD₅₀ of 6,764 mg/kg in rats, significantly higher than its DMA salt counterpart (2,629 mg/kg) . The target compound’s sulphonate groups may enhance biodegradability, akin to sodium acetate’s rapid environmental breakdown .

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